molecular formula C15H10ClN3S2 B11078408 3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B11078408
M. Wt: 331.8 g/mol
InChI Key: SDDUHCYWAFDZNV-UHFFFAOYSA-N
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Description

3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that belongs to the class of triazolobenzothiazoles This compound is characterized by the presence of a triazole ring fused to a benzothiazole ring, with a chlorobenzylsulfanyl substituent

Chemical Reactions Analysis

3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylsulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazolobenzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in various biological processes . By binding to these enzymes, the compound disrupts their normal function, leading to therapeutic effects such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H10ClN3S2

Molecular Weight

331.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

InChI

InChI=1S/C15H10ClN3S2/c16-11-5-3-4-10(8-11)9-20-14-17-18-15-19(14)12-6-1-2-7-13(12)21-15/h1-8H,9H2

InChI Key

SDDUHCYWAFDZNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC(=CC=C4)Cl)S2

Origin of Product

United States

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